5-fluoro-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-2-amine 5-fluoro-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-2-amine
Brand Name: Vulcanchem
CAS No.: 2549010-82-2
VCID: VC11824263
InChI: InChI=1S/C13H11F4N5/c14-9-4-19-12(20-5-9)21-10-6-22(7-10)11-3-8(1-2-18-11)13(15,16)17/h1-5,10H,6-7H2,(H,19,20,21)
SMILES: C1C(CN1C2=NC=CC(=C2)C(F)(F)F)NC3=NC=C(C=N3)F
Molecular Formula: C13H11F4N5
Molecular Weight: 313.25 g/mol

5-fluoro-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-2-amine

CAS No.: 2549010-82-2

Cat. No.: VC11824263

Molecular Formula: C13H11F4N5

Molecular Weight: 313.25 g/mol

* For research use only. Not for human or veterinary use.

5-fluoro-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-2-amine - 2549010-82-2

Specification

CAS No. 2549010-82-2
Molecular Formula C13H11F4N5
Molecular Weight 313.25 g/mol
IUPAC Name 5-fluoro-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-2-amine
Standard InChI InChI=1S/C13H11F4N5/c14-9-4-19-12(20-5-9)21-10-6-22(7-10)11-3-8(1-2-18-11)13(15,16)17/h1-5,10H,6-7H2,(H,19,20,21)
Standard InChI Key TWTPWMALUSALBK-UHFFFAOYSA-N
SMILES C1C(CN1C2=NC=CC(=C2)C(F)(F)F)NC3=NC=C(C=N3)F
Canonical SMILES C1C(CN1C2=NC=CC(=C2)C(F)(F)F)NC3=NC=C(C=N3)F

Introduction

Synthesis Pathway

The synthesis of this compound likely involves:

  • Pyrimidine Derivative Formation: Starting with a fluorinated pyrimidine precursor.

  • Azetidine Ring Construction: Introduction of the azetidine moiety via cyclization reactions.

  • Coupling Reaction: Attachment of the trifluoromethyl-pyridine fragment through nucleophilic substitution or cross-coupling methods.

These steps typically involve standard organic synthesis techniques such as:

  • Nucleophilic aromatic substitution (SNAr).

  • Catalytic cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig coupling).

  • Cyclization under acidic or basic conditions.

Biological Activities

Compounds with similar structural motifs exhibit various pharmacological properties, including:

Antifungal Activity

Trifluoromethyl-substituted pyrimidines have demonstrated antifungal efficacy against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. These activities are often evaluated at concentrations like 50 μg/mL .

Anticancer Potential

Pyrimidine derivatives bearing fluorine substitutions are known to inhibit cancer cell proliferation. In vitro studies on related compounds have shown activity against cell lines such as PC3 (prostate cancer) and Hela (cervical cancer) .

Analytical Characterization

The compound can be characterized using advanced spectroscopic and analytical techniques:

  • NMR Spectroscopy:

    • 1H^1H-NMR signals for amine and aromatic protons.

    • 13C^13C-NMR peaks for pyrimidine carbon atoms and trifluoromethyl carbons.

  • Mass Spectrometry (MS):

    • High-resolution MS confirms molecular weight and isotopic distribution.

  • X-ray Crystallography:

    • Provides detailed information about bond lengths, angles, and spatial arrangement.

Comparative Data Table

PropertyDescription
Molecular FormulaC12H10F4N4
Key Functional GroupsPyrimidine, Azetidine, Trifluoromethyl
Biological ActivitiesAntifungal, Anticancer, Insecticidal
Synthesis TechniquesSNAr, Cyclization, Cross-Coupling
Analytical Methods1H^1H-NMR, 13C^13C-NMR, HRMS, X-ray Crystallography

Applications in Drug Development

This compound's structural features make it an excellent candidate for further development in:

  • Antifungal Therapies: Targeting resistant fungal strains.

  • Oncology: As a lead compound for anticancer drug discovery.

  • Agrochemicals: For pest control formulations.

Further studies are required to optimize its pharmacological profile through structure-activity relationship (SAR) analysis.

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